Flurazepam-d10 (CRM)
CAS No.:
Cat. No.: VC0211893
Molecular Formula: C21H13ClD10FN3O
Molecular Weight: 397.9
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H13ClD10FN3O |
|---|---|
| Molecular Weight | 397.9 |
| Standard InChI | InChI=1S/C21H23ClFN3O/c1-3-25(4-2)11-12-26-19-10-9-15(22)13-17(19)21(24-14-20(26)27)16-7-5-6-8-18(16)23/h5-10,13H,3-4,11-12,14H2,1-2H3/i1D3,2D3,3D2,4D2 |
| Standard InChI Key | SAADBVWGJQAEFS-MWUKXHIBSA-N |
| SMILES | ClC1=CC2=C(N(CCN(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C(CN=C2C3=CC=CC=C3F)=O)C=C1 |
Introduction
Chemical Properties and Structural Description
Flurazepam-d10 (CRM) is chemically characterized by its molecular formula and a molecular weight of 397.9 g/mol . Its structural framework is derived from flurazepam, with the integration of ten deuterium atoms replacing hydrogen atoms. This isotopic substitution significantly alters the molecule's mass without affecting its chemical reactivity, thereby making it ideal for tracing and quantification in biological systems.
Molecular Structure
The canonical SMILES notation for Flurazepam-d10 (CRM) is:
This representation encapsulates the compound's atomic arrangement, highlighting the presence of chlorine, fluorine, nitrogen, and oxygen atoms alongside the deuterium substitutions .
Solubility and Stability
Flurazepam-d10 exhibits specific solubility characteristics depending on the solvent used. For optimal storage, it is recommended to keep the compound at temperatures ranging from -20°C to -80°C. At -80°C, it remains stable for up to six months; at -20°C, its stability is limited to one month . The preparation of stock solutions requires careful handling to avoid degradation caused by repeated freezing and thawing.
Physical Properties Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.9 g/mol |
| CAS Number | 1795033-32-7 |
| Storage Temperature | -20°C to -80°C |
| Stability Duration | 1 month (-20°C), 6 months (-80°C) |
| Solubility | Dependent on solvent |
Mechanism of Action
Flurazepam-d10 operates primarily by modulating gamma-aminobutyric acid (GABA) neurotransmission within the central nervous system. GABA is an inhibitory neurotransmitter that plays a critical role in reducing neuronal excitability.
Interaction with GABA Receptors
The compound binds selectively to benzodiazepine sites on GABA-A receptors, enhancing the receptor's affinity for GABA molecules. This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased excitability. Consequently, Flurazepam-d10 exerts sedative and anxiolytic effects similar to its parent compound but with enhanced traceability due to its isotopic labeling.
Pharmacokinetics
The pharmacokinetic profile of Flurazepam-d10 mirrors that of flurazepam but offers distinct advantages for research purposes:
Applications in Research
Flurazepam-d10 serves as a critical tool in pharmacokinetic studies and forensic investigations due to its unique isotopic composition.
Internal Standard for Quantification
In analytical chemistry, Flurazepam-d10 is employed as an internal standard for quantifying flurazepam concentrations using GC-MS or LC-MS techniques . The isotopic differentiation ensures minimal interference from endogenous compounds or environmental contaminants during analysis.
Tracing Metabolic Pathways
The deuterium labeling enables researchers to trace the metabolism and distribution of flurazepam within biological systems accurately. This capability is particularly valuable in understanding drug interactions and optimizing therapeutic regimens.
Forensic Applications
In forensic toxicology, Flurazepam-d10 aids in detecting and quantifying flurazepam in biological specimens such as blood or urine . Its high specificity enhances the reliability of results in legal investigations.
Research Findings and Implications
Recent studies underscore the significance of Flurazepam-d10 in advancing our understanding of benzodiazepine pharmacology.
Comparative Analysis with Flurazepam
Research comparing Flurazepam-d10 with its non-deuterated counterpart reveals that while both compounds exhibit similar pharmacodynamic properties, the deuterated form offers superior analytical precision. This distinction is crucial for studying drug metabolism under controlled conditions.
Insights into Benzodiazepine Metabolism
Studies utilizing Flurazepam-d10 have provided valuable insights into the metabolic pathways of benzodiazepines . These findings contribute to developing safer therapeutic options with reduced side effects.
Data Table: Pharmacokinetic Parameters
| Parameter | Flurazepam | Flurazepam-d10 |
|---|---|---|
| Absorption Rate | Rapid | Rapid |
| Peak Plasma Time | 30-60 minutes | Similar |
| Half-life | ~2.3 hours | Comparable |
| Major Metabolites | N1-desalkyl-flurazepam | Traceable via deuterium |
Laboratories must adhere to stringent quality control measures when using Flurazepam-d10 as an internal standard . This includes calibrating instruments with certified reference materials and analyzing control samples alongside experimental specimens.
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